

Introduction: A Keystone Intermediate for Next-Generation Materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	9-Bromo-10-(9-phenanthryl)anthracene
Cat. No.:	B1380942

[Get Quote](#)

In the vanguard of materials science and organic electronics, the rational design of molecular components is paramount to technological advancement. **9-Bromo-10-(9-phenanthryl)anthracene** is a specialized polycyclic aromatic hydrocarbon (PAH) that has emerged as a critical building block for the synthesis of high-performance organic materials. Its unique molecular architecture, characterized by a large, rigid, and sterically hindered π -conjugated system, endows it with distinct photophysical and electronic properties.

This guide serves as a technical resource for researchers, chemists, and materials scientists. It provides a comprehensive overview of the molecular structure, physicochemical properties, and core reactivity of **9-Bromo-10-(9-phenanthryl)anthracene**. Furthermore, it details its pivotal role as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly in the challenging development of efficient and stable deep-blue emitters. [1][2]

Part 1: Molecular Profile and Physicochemical Properties

The utility of **9-Bromo-10-(9-phenanthryl)anthracene** in organic electronics stems directly from its well-defined three-dimensional structure and resulting electronic characteristics.

Molecular Structure

The molecule consists of an anthracene core functionalized at the C9 and C10 positions. A bromine atom is attached at the 9-position, while a phenanthryl group is attached at the 10-position. This arrangement results in a twisted conformation between the anthracene and phenanthrene ring systems, which is crucial for disrupting intermolecular π - π stacking in the solid state. This structural feature helps to mitigate concentration quenching, a common cause of efficiency loss in organic electronic devices.

Caption: Molecular structure of **9-Bromo-10-(9-phenanthryl)anthracene**.

Physicochemical Data

The key properties of **9-Bromo-10-(9-phenanthryl)anthracene** are summarized below. These data are essential for determining reaction conditions, purification methods, and device fabrication parameters.

Property	Value	Reference(s)
CAS Number	845457-53-6	[3][4][5]
Molecular Formula	C ₂₈ H ₁₇ Br	[3][4][6]
Molecular Weight	433.35 g/mol	[4][7][8]
Exact Mass	432.051361 Da	[3][6]
Appearance	Light yellow to green powder/crystal	[5]
Melting Point	230.0 to 236.0 °C	[3][5]
Boiling Point	572.2 ± 19.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3][4]
Purity	Typically >98.0% (HPLC)	[4][5]

Part 2: Core Reactivity and Synthetic Applications

The synthetic versatility of **9-Bromo-10-(9-phenanthryl)anthracene** is primarily anchored by the reactivity of the carbon-bromine bond. This site allows for the strategic introduction of diverse functional groups to tailor the final properties of the target molecule.

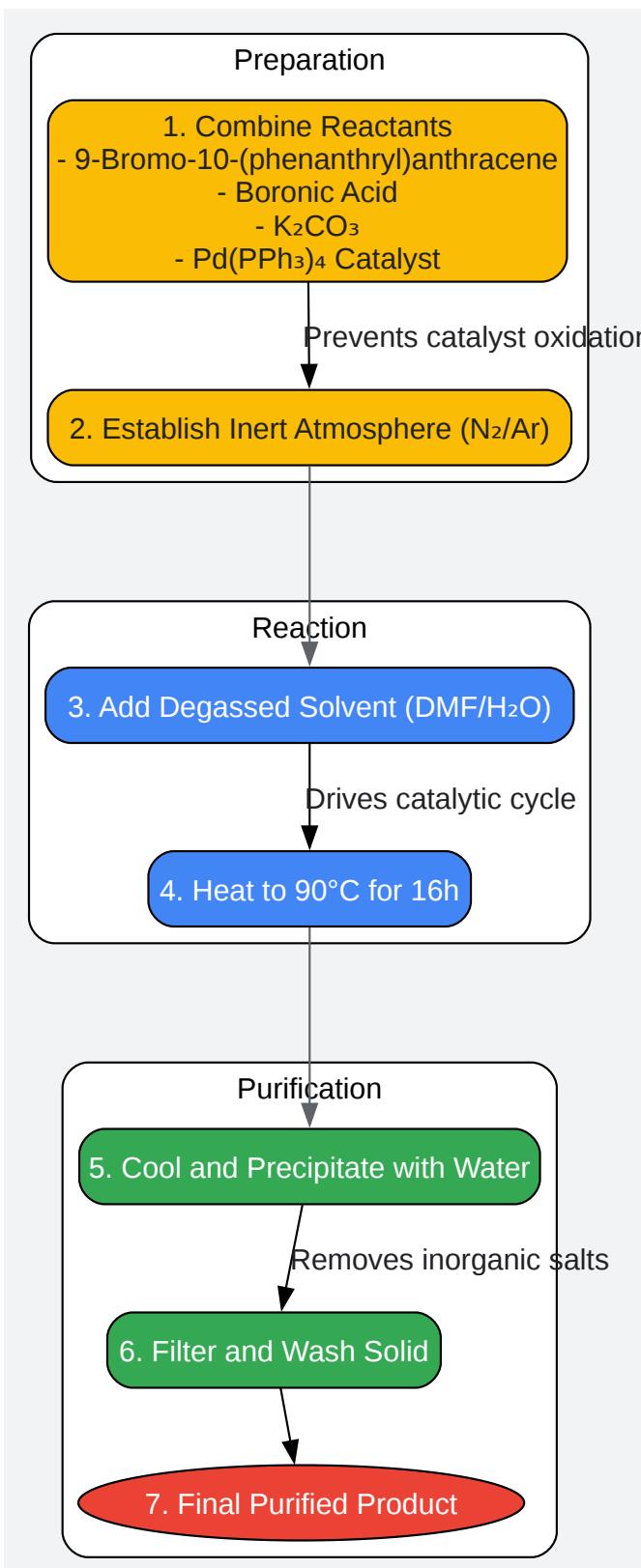
The C-Br Bond as a Synthetic Handle

The bromine atom at the 9-position is a crucial reactive site, making the molecule an ideal substrate for various metal-catalyzed cross-coupling reactions.^[2] The Suzuki-Miyura reaction, in particular, is a powerful and widely used method for forming new carbon-carbon bonds. In this context, the C-Br bond can be readily coupled with a variety of organoboron compounds (boronic acids or esters), enabling the construction of more complex, functionalized anthracene derivatives. This synthetic pathway is fundamental to creating novel materials for OLEDs, organic photovoltaics, and organic field-effect transistors.^{[2][9]}

Experimental Protocol: Suzuki-Miyura Cross-Coupling

The following protocol provides a representative example of how **9-Bromo-10-(9-phenanthryl)anthracene** is utilized as a reactant. This methodology is adapted from the synthesis of 9-(4-methoxyphenyl)-10-(phenanthrene-10-yl)anthracene and demonstrates a robust procedure for extending the molecular framework.^[9]

Objective: To synthesize a novel 9,10-disubstituted anthracene derivative via a palladium-catalyzed Suzuki-Miyura reaction.


Materials:

- **9-Bromo-10-(9-phenanthryl)anthracene** (1.0 eq)
- (4-methoxyphenyl)boronic acid (2.2 eq)
- Potassium carbonate (K_2CO_3) (3.4 eq)
- Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.17 eq)
- N,N-Dimethylformamide (DMF) and Water (9:1 v/v), degassed

Procedure:

- Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **9-Bromo-10-(9-phenanthryl)anthracene**, (4-methoxyphenyl)boronic acid, K_2CO_3 , and $Pd(PPh_3)_4$. The use of an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

- Solvent Addition: Transfer the degassed DMF/water solvent mixture to the flask via cannula or syringe. Degassing the solvent (e.g., by bubbling with N_2 for 30 minutes) is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. The elevated temperature is necessary to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
- Workup: After cooling the reaction to room temperature, add a large volume of water to precipitate the crude product. The organic product is insoluble in the aqueous mixture, leading to its separation as a solid.
- Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts (like K_2CO_3) and residual DMF. Further purification by column chromatography or recrystallization may be required to obtain the final product with high purity.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyura cross-coupling reaction.

Part 3: Advanced Applications in Organic Electronics

The primary application driving demand for **9-Bromo-10-(9-phenanthryl)anthracene** is its role as an intermediate for materials used in OLEDs.^[2] Its derivatives are engineered to function as emissive materials, charge-transport materials, or host materials within the complex multilayer structure of an OLED device.

Causality of Performance:

- Blue Emitters: The wide bandgap afforded by the large π -conjugated system makes its derivatives excellent candidates for blue light-emitting materials. Achieving stable and efficient blue emission is a long-standing challenge in the OLED industry, and this molecular scaffold provides a robust platform for designing such emitters.^{[1][2]}
- Morphological Stability: The bulky and non-planar structure imparted by the phenanthryl group enhances the amorphous nature of thin films. This structural rigidity prevents crystallization and ensures morphological stability during device operation, which is critical for achieving a long operational lifetime.
- Charge Transport: The extended aromatic structure facilitates efficient charge transport (of both electrons and holes), which is essential for achieving high luminance at low operating voltages, thereby improving the power efficiency of the device.^[1]

By leveraging **9-Bromo-10-(9-phenanthryl)anthracene** as a starting point, researchers can synthesize a vast library of functional molecules, each precisely tuned for a specific role within an OLED, ultimately advancing the development of next-generation displays and solid-state lighting.^{[1][2]}

References

- PureSynth. **9-Bromo-10-(9-Phenanthryl)Anthracene** 98.0% (HPLC). [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. [\[Link\]](#)
- PubChem. **9-Bromo-10-(9-phenanthryl)anthracene**. [\[Link\]](#)

- MySkinRecipes. **9-Bromo-10-(9-phenanthryl)anthracene**. [\[Link\]](#)
- GlobalInfoDesk. The Essential Intermediate: **9-Bromo-10-(9-phenanthryl)anthracene** for Research & Development. [\[Link\]](#)
- Global Info Desk. The Essential Intermediate: **9-Bromo-10-(9-phenanthryl)anthracene** for Research & Development. [\[Link\]](#)
- He, C. et al. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting diodes. The Royal Society of Chemistry. [\[Link\]](#)
- NIH National Center for Biotechnology Information. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [\[Link\]](#)
- NIH National Center for Biotechnology Information. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [\[Link\]](#)
- PubChem. 9-Bromo-10-phenyl-anthracene. [\[Link\]](#)
- Jackson, G. W., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. *Molecules*, 24(17), 3097. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 9-Bromo-10-(9-phenanthryl)anthracene | 845457-53-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]

- 6. 9-Bromo-10-(9-phenanthryl)anthracene | C28H17Br | CID 86031959 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 9-Bromo-10-(9-phenanthryl)anthracene | 845457-53-6 [sigmaaldrich.com]
- 8. 9-Bromo-10-(9-phenanthryl)anthracene 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Keystone Intermediate for Next-Generation Materials]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380942#9-bromo-10-9-phenanthryl-anthracene-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com